4-[3-hydroxy-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid
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Overview
Description
4-[3-hydroxy-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid is a complex organic compound with a unique structure that includes both aromatic and aliphatic components
Preparation Methods
The synthesis of 4-[3-hydroxy-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid typically involves multi-step organic reactionsIndustrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups in the pyrrolidinone ring can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration
Scientific Research Applications
4-[3-hydroxy-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 4-[3-hydroxy-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid involves its interaction with various molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound .
Comparison with Similar Compounds
Similar compounds to 4-[3-hydroxy-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid include:
2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-: Known for its antioxidant properties.
3-Hydroxy-4-methoxyphenylacetic acid: Studied for its role in metabolic pathways.
Ferulic acid: Widely researched for its anti-inflammatory and antioxidant effects. The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
6038-68-2 |
---|---|
Molecular Formula |
C23H23NO6 |
Molecular Weight |
409.4 g/mol |
IUPAC Name |
4-[(3E)-3-[hydroxy-(4-methylphenyl)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]butanoic acid |
InChI |
InChI=1S/C23H23NO6/c1-14-5-7-16(8-6-14)21(27)19-20(15-9-11-17(30-2)12-10-15)24(23(29)22(19)28)13-3-4-18(25)26/h5-12,20,27H,3-4,13H2,1-2H3,(H,25,26)/b21-19+ |
InChI Key |
LPQPSFXYPNQYAN-XUTLUUPISA-N |
SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCC(=O)O)C3=CC=C(C=C3)OC)O |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCC(=O)O)C3=CC=C(C=C3)OC)/O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCC(=O)O)C3=CC=C(C=C3)OC)O |
Origin of Product |
United States |
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